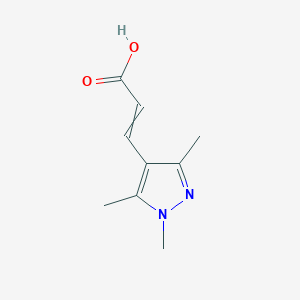

(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

CAS No.: 21937-88-2

Cat. No.: VC2338853

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21937-88-2 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13) |

| Standard InChI Key | CPODDZWDVLFYKN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)C)C=CC(=O)O |

| Canonical SMILES | CC1=C(C(=NN1C)C)C=CC(=O)O |

Introduction

IUPAC Name

The IUPAC name for the compound is (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, indicating it contains a pyrazole ring substituted with trimethyl groups and an acrylic acid moiety.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 168.19 g/mol

Structural Features

The compound features:

-

A pyrazole ring (a five-membered heterocyclic ring with two nitrogen atoms).

-

A conjugated double bond in the acrylic acid side chain.

-

Trimethyl substitutions on the pyrazole ring, enhancing hydrophobicity.

General Methodology

The synthesis of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves:

-

Formation of the Pyrazole Core: Starting from hydrazine derivatives and diketones or β-keto esters.

-

Functionalization: Introduction of trimethyl groups on the pyrazole ring via alkylation reactions.

-

Acrylic Acid Coupling: Reaction with acrylic acid or its derivatives under basic conditions to form the final product.

Reaction Conditions

This compound is synthesized under mild conditions using:

-

Catalysts such as potassium carbonate for base-mediated reactions.

-

Solvents like ethanol or dimethylformamide (DMF) to ensure solubility of reactants.

Potential Biological Activity

Pyrazole derivatives, including (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, are known for diverse biological activities:

-

Anti-inflammatory Properties: Pyrazoles are key scaffolds in anti-inflammatory drug design due to their interaction with cyclooxygenase enzymes.

-

Antioxidant Potential: The conjugated system may contribute to radical scavenging activity.

-

Enzyme Inhibition: Pyrazole derivatives often act as inhibitors for enzymes like lipoxygenase.

Industrial Applications

This compound may serve as:

-

A precursor in organic synthesis for pharmaceuticals.

-

An intermediate in agrochemical development.

Spectroscopic Data

The structural elucidation of (2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is confirmed using:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR: Signals corresponding to aromatic protons, methyl groups, and acrylic hydrogens.

-

-NMR: Peaks for carboxylic carbon, aromatic carbons, and methyl carbons.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks at ~1700 cm for carboxylic acid groups.

-

Peaks at ~3100 cm for N-H stretching in the pyrazole ring.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , confirming molecular weight.

-

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is used to assess purity and confirm retention times specific to this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume